3-fluoro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2OS/c23-19-8-3-7-17(13-19)22(26)24-14-20(21-9-4-12-27-21)25-11-10-16-5-1-2-6-18(16)15-25/h1-9,12-13,20H,10-11,14-15H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPFXVAYVSBTTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC(=CC=C3)F)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Fluoro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The presence of the tetrahydroisoquinoline and thiophene moieties suggests possible interactions with various biological targets, making it a candidate for further pharmacological evaluation.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula: C₂₃H₂₃FN₂OS
- Molecular Weight: 394.51 g/mol
The structure features a fluorine atom, which is known to modulate biological activity by influencing lipophilicity and binding affinity to target proteins.
Research indicates that compounds containing the tetrahydroisoquinoline framework often exhibit neuroprotective and anti-inflammatory properties. The specific interactions of this compound with neurotransmitter receptors and enzymes involved in neurodegenerative pathways are under investigation.
Pharmacological Studies
-
Neuroprotective Effects:
- In vitro studies have shown that derivatives of tetrahydroisoquinoline can protect neuronal cells from apoptosis induced by oxidative stress. This suggests that this compound may possess similar protective effects.
-
Antidepressant Activity:
- Compounds with similar structures have been evaluated for their antidepressant-like effects in animal models. The modulation of serotonin and norepinephrine levels is a common pathway observed in these studies.
-
Antitumor Potential:
- Preliminary studies indicate that certain tetrahydroisoquinoline derivatives exhibit cytotoxicity against various cancer cell lines. The potential of this compound in this regard remains to be fully elucidated.
Data Table: Biological Activities of Related Compounds
Case Studies
Case Study 1: Neuroprotection in Parkinson's Disease Models
In a study involving a mouse model of Parkinson's disease, treatment with compounds structurally similar to this compound resulted in significant reductions in dopaminergic neuron loss and improvements in motor function. These findings suggest potential therapeutic applications for neurodegenerative disorders.
Case Study 2: Antidepressant-Like Effects
A recent investigation into the antidepressant-like effects of tetrahydroisoquinoline derivatives demonstrated that administration led to increased levels of serotonin and norepinephrine in the brain. Further research is warranted to explore the efficacy of our compound in similar models.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-fluoro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including amide bond formation between fluorinated benzoyl derivatives and tetrahydroisoquinoline-thiophene ethylamine intermediates. Critical steps include:
- Coupling Reactions : Use of carbodiimides (e.g., DCC) or coupling agents like BOP for amidation .
- Solvent Selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance reactivity but require careful purification to remove by-products .
- Purification : Column chromatography (silica gel) or recrystallization improves purity, with yields ranging from 50–75% depending on substituent steric effects .
Q. How is the compound's structure confirmed post-synthesis, and what analytical techniques are essential?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify substituent positions (e.g., fluorine at C3 of benzamide, thiophene coupling via ethyl bridge) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., M+H+ peaks) and fragmentation patterns .
- X-ray Crystallography : SHELXL refines crystal structures to resolve stereochemistry and intramolecular interactions (e.g., hydrogen bonding between amide and tetrahydroisoquinoline) .
Q. What initial biological assays are recommended for assessing its therapeutic potential?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Enzyme Inhibition : Kinase or protease inhibition assays (IC50 determination) using fluorogenic substrates .
- Receptor Binding : Radioligand displacement studies (e.g., orexin receptors, given tetrahydroisoquinoline's role in CNS targets) .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to identify antiproliferative activity .
Advanced Research Questions
Q. How can density-functional theory (DFT) calculations predict the compound's electronic properties and reactivity, and what are the limitations of current functionals?
- Methodological Answer :
- Functional Selection : Hybrid functionals (e.g., B3LYP) with exact exchange terms improve accuracy for frontier molecular orbitals (HOMO-LUMO gaps) .
- Limitations : Gradient-corrected functionals may underestimate non-covalent interactions (e.g., π-π stacking between thiophene and benzamide). Multi-reference methods (CASSCF) are recommended for charge-transfer states .
- Applications : Predict regioselectivity in electrophilic substitutions (e.g., fluorobenzamide reactivity) .
Q. What strategies resolve discrepancies between computational predictions and experimental observations in reactivity or binding?
- Methodological Answer :
- Benchmarking : Compare DFT-predicted vs. crystallographic bond lengths/angles to refine basis sets (e.g., 6-31G** vs. def2-TZVP) .
- Solvent Modeling : Include implicit solvent models (e.g., PCM) to account for solvation effects in biological assays .
- Dynamic Effects : Molecular dynamics (MD) simulations reconcile static DFT models with flexible receptor conformations (e.g., induced-fit binding) .
Q. In crystallographic studies, how do different refinement approaches in SHELXL impact the accuracy of the compound's structural model?
- Methodological Answer :
- Twinning Correction : Use SHELXL’s TWIN/BASF commands for overlapping reflections in twinned crystals .
- Disorder Modeling : PART/SUMP restraints resolve positional disorder in flexible ethyl-thiophene bridges .
- Validation : R-factor convergence (<5%) and Ramachandran outliers (<0.1%) ensure model reliability .
Data Contradiction Analysis
Q. How should researchers address conflicting biological activity data from similar tetrahydroisoquinoline derivatives?
- Methodological Answer :
- Structure-Activity Relationships (SAR) : Systematically vary substituents (e.g., fluorine position, thiophene substitution) and correlate with assay results .
- Meta-Analysis : Compare IC50 values across studies using standardized assay conditions (e.g., ATP concentration in kinase assays) .
- Off-Target Screening : Use proteome-wide profiling (e.g., KINOMEscan) to identify unintended targets .
Methodological Best Practices
- Synthesis : Optimize reaction time/temperature via Design of Experiments (DoE) to minimize side-products .
- Characterization : Combine NMR, MS, and XRD for unambiguous structural assignment .
- Computational Modeling : Validate DFT predictions with experimental spectroscopy (e.g., UV-Vis for HOMO-LUMO gaps) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
